molecular formula C24H21N3O2 B2984251 N-[(4-oxo-3H-phthalazin-1-yl)methyl]-3,3-diphenylpropanamide CAS No. 899745-64-3

N-[(4-oxo-3H-phthalazin-1-yl)methyl]-3,3-diphenylpropanamide

Cat. No. B2984251
CAS RN: 899745-64-3
M. Wt: 383.451
InChI Key: HLUNIUMICPYANE-UHFFFAOYSA-N
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Description

The compound “N-[(4-oxo-3H-phthalazin-1-yl)methyl]-3,3-diphenylpropanamide” seems to be a derivative of phthalazinone . Phthalazinone derivatives have been studied for their potential in various therapeutic applications .


Synthesis Analysis

While specific synthesis methods for “N-[(4-oxo-3H-phthalazin-1-yl)methyl]-3,3-diphenylpropanamide” were not found, phthalazinone derivatives are generally synthesized via aminoalkyl phthalazinone derivatives using a one-pot reaction with carbon disulfide, anhydrous H3PO4, and different benzyl or propargyl bromides .


Molecular Structure Analysis

The molecular structure of phthalazinone derivatives can vary depending on the specific substituents attached to the phthalazinone core .

Scientific Research Applications

Polymer Synthesis and Material Science

The synthesis of ordered polyamides through direct polycondensation involving compounds related to N-[(4-oxo-3H-phthalazin-1-yl)methyl]-3,3-diphenylpropanamide demonstrates the chemical's utility in creating advanced polymeric materials. Ueda and Sugiyama (1994) explored the direct polycondensation of symmetric and nonsymmetric monomers, including a detailed investigation into the properties of resulting polymers, showing the potential of such compounds in engineering novel materials with specific ordered structures (Ueda & Sugiyama, 1994). Furthermore, the preparation and properties of hyperbranched aromatic polyimides, as researched by Yamanaka, Jikei, and Kakimoto (2000), indicate the relevance of phthalazin-1-yl derivatives in developing materials with enhanced solubility and thermal stability, underscoring the importance of these compounds in material science and engineering (Yamanaka, Jikei, & Kakimoto, 2000).

Antimicrobial Applications

A series of new 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one derivatives were designed and synthesized from methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate, demonstrating significant antimicrobial activities against various bacteria and fungi strains. The study by Sridhara et al. (2010) illustrates the potential of phthalazin-1-yl derivatives in contributing to the development of new antimicrobial agents, highlighting the chemical's utility in pharmaceutical and medical research (Sridhara et al., 2010).

Novel Compound Synthesis and Biological Activities

Research into the synthesis of novel phthalazinedione-based derivatives, as conducted by El Rayes et al. (2022), showcases the compound's foundation in creating derivatives with promising cytotoxic and antibacterial activities. Their work not only adds to the understanding of the compound's versatility in chemical synthesis but also its application in exploring new therapeutic agents, particularly those with anti-cancer and anti-bacterial properties (El Rayes et al., 2022).

Mechanism of Action

Target of Action

The primary target of this compound is Bromodomain-containing protein 4 (BRD4) . BRD4 is a protein that possesses two bromodomains at its N-terminal, enabling it to bind acetylated histones and non-histones .

Mode of Action

The compound interacts with BRD4 by binding to its bromodomains. This interaction influences gene transcription, cell cycle regulation, and apoptosis .

Biochemical Pathways

The compound’s interaction with BRD4 affects several biochemical pathways. By influencing gene transcription, it can alter the expression of various genes involved in cell growth and division. Its impact on cell cycle regulation can lead to changes in cell proliferation rates. Additionally, by affecting apoptosis, it can influence cell survival and death .

Pharmacokinetics

Based on its molecular weight of 29827 , it is likely to have good oral bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with BRD4. By influencing gene transcription, cell cycle regulation, and apoptosis, it can have wide-ranging effects on cellular function . For example, it may inhibit cell growth and induce cell death in cancer cells.

Future Directions

Phthalazinone derivatives have shown potential in cancer therapy, particularly in the treatment of breast cancer . Future research could focus on designing and synthesizing more derivatives to evaluate their inhibitory activities against various targets.

properties

IUPAC Name

N-[(4-oxo-3H-phthalazin-1-yl)methyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c28-23(25-16-22-19-13-7-8-14-20(19)24(29)27-26-22)15-21(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,21H,15-16H2,(H,25,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUNIUMICPYANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NCC2=NNC(=O)C3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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